molecular formula C10H16N2O B2745252 (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248188-81-8

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B2745252
CAS No.: 2248188-81-8
M. Wt: 180.251
InChI Key: XMRQQITVKSVBTE-MRVPVSSYSA-N
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Description

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine is a chiral amine compound featuring a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and 2-methylpropan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the formation of the desired (2R) enantiomer. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypyridine moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as a chiral auxiliary in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The methoxypyridine moiety allows it to bind to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine: The enantiomer of the compound, differing in its chiral configuration.

    3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Properties

IUPAC Name

(2R)-3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRQQITVKSVBTE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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